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molecular formula C9H8N2O2 B8725125 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No. B8725125
M. Wt: 176.17 g/mol
InChI Key: JWWQHMUSBJSOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04840953

Procedure details

To a mixture of 1.1 g of 2-amino-3-hydroxypyridine VIII and 1.1 g of etyl acetoacetate is added 4 ml of polyphosphoric acid and the resultant mixture is stirred under heating at 100° C. for 4 hours. The reaction mixture is poured into ice water, and the resulting solution is adjusted to PH 4 with 2N aqueous sodium hydroxide, then to PH 7 with aqueous sodium carbonate and shaken with CHCl3. The organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated to give 0.9 g of the titled compound XV-1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
55.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](OCC)(=[O:14])[CH2:10][C:11]([CH3:13])=O.[OH-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl>[OH:8][C:7]1[C:2]2=[N:1][C:11]([CH3:13])=[CH:10][C:9](=[O:14])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
1.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
polyphosphoric acid
Quantity
4 mL
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=CC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 55.5%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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